5-(2-Hydroxyphenyl)thiophene-2-carbaldehyde
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Overview
Description
5-(2-Hydroxyphenyl)thiophene-2-carbaldehyde is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The presence of a hydroxyphenyl group and a formyl group attached to the thiophene ring makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Hydroxyphenyl)thiophene-2-carbaldehyde can be achieved through several methods. One common approach involves the Vilsmeier-Haack formylation reaction, where a thiophene derivative is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). This reaction introduces the formyl group at the 2-position of the thiophene ring.
Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 2-hydroxyphenyl is coupled with a brominated thiophene derivative in the presence of a palladium catalyst and a base. This method allows for the formation of the carbon-carbon bond between the phenyl and thiophene rings.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
5-(2-Hydroxyphenyl)thiophene-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or neutral medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst (e.g., aluminum chloride).
Major Products
Oxidation: 5-(2-Hydroxyphenyl)thiophene-2-carboxylic acid.
Reduction: 5-(2-Hydroxyphenyl)thiophene-2-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
5-(2-Hydroxyphenyl)thiophene-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and other electronic materials.
Mechanism of Action
The mechanism of action of 5-(2-Hydroxyphenyl)thiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of their activity. The presence of the hydroxy and formyl groups allows for hydrogen bonding and other interactions with biological macromolecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
5-(4-Hydroxyphenyl)thiophene-2-carbaldehyde: Similar structure but with the hydroxy group at the 4-position of the phenyl ring.
5-(2-Methoxyphenyl)thiophene-2-carbaldehyde: Similar structure but with a methoxy group instead of a hydroxy group.
5-(2-Hydroxyphenyl)thiophene-2-methanol: Similar structure but with a primary alcohol group instead of an aldehyde group.
Uniqueness
5-(2-Hydroxyphenyl)thiophene-2-carbaldehyde is unique due to the specific positioning of the hydroxy and formyl groups, which can influence its reactivity and interactions with other molecules. This compound’s unique structure allows for specific applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-(2-hydroxyphenyl)thiophene-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O2S/c12-7-8-5-6-11(14-8)9-3-1-2-4-10(9)13/h1-7,13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBYHSPZYSLAVPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(S2)C=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00602523 |
Source
|
Record name | 5-(2-Hydroxyphenyl)thiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00602523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
893740-89-1 |
Source
|
Record name | 5-(2-Hydroxyphenyl)thiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00602523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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